Rescimetol

描述

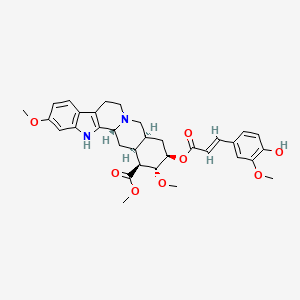

Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfia alkaloids and is known for its sustained antihypertensive activity with low toxicity and weak central action .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rescimetol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One of the synthetic routes includes the esterification of reserpic acid with 4-hydroxy-3-methoxycinnamic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the use of solvents like methanol and reagents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .

化学反应分析

Types of Reactions

Rescimetol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenolic compounds .

科学研究应用

Medical Applications

Antihypertensive Agent

Rescimetol is primarily used as an antihypertensive agent. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients. For instance, administration of this compound at doses of 5 mg/kg/day resulted in a significant reduction in systolic blood pressure by 25 to 30 mmHg during treatment, with effects persisting even after cessation of the drug . Higher doses have shown even more pronounced effects, indicating its potential for long-term management of hypertension.

Neuroprotective Properties

Research has also investigated the neuroprotective effects of this compound. Its mechanism involves inhibiting norepinephrine-induced contraction in the vas deferens, which suggests a role in modulating central nervous system activity. This has implications for conditions where neuroprotection is beneficial .

Biological Research Applications

In Vitro Studies

In vitro studies have shown that this compound can inhibit norepinephrine-induced contractions in isolated tissues, making it a valuable compound for studying vascular responses and neurobiology . Such studies are crucial for understanding the compound's potential therapeutic effects beyond hypertension.

Drug Repurposing

Recent research has identified this compound as a candidate for drug repurposing against viral infections, including SARS-CoV-2. In high-throughput screening assays, this compound demonstrated antiviral activity, contributing to the growing interest in its application beyond cardiovascular diseases .

Chemical Research Applications

Analytical Chemistry

this compound serves as a reference compound in analytical chemistry, particularly in studies involving rauwolfa alkaloids. Its unique chemical structure allows researchers to investigate the behavior and interactions of similar compounds within biological systems.

Data Summary Table

Case Studies and Findings

- Clinical Efficacy : A study involving hypertensive patients treated with this compound showed significant reductions in blood pressure over a 14-day period, highlighting its effectiveness as a long-term treatment option .

- Neuroprotective Mechanism : Investigations into the central nervous system effects of this compound revealed its ability to modulate vascular responses, suggesting potential applications in treating neurological disorders.

- Antiviral Screening : In a comprehensive drug repurposing screen for COVID-19 treatments, this compound was identified among compounds with notable antiviral properties, indicating its versatility beyond traditional uses .

作用机制

Rescimetol exerts its antihypertensive effects by inhibiting the norepinephrine-induced contraction in vascular smooth muscle. This inhibition is achieved through the blockade of alpha-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include norepinephrine receptors and associated signaling pathways .

相似化合物的比较

Similar Compounds

Reserpine: Another rauwolfia alkaloid with antihypertensive properties.

Deserpidine: Similar in structure and function to Rescimetol, used for hypertension treatment.

Ajmaline: An antiarrhythmic agent with structural similarities to this compound

Uniqueness

This compound is unique due to its sustained antihypertensive activity and low toxicity profile. Unlike Reserpine, which has significant central nervous system side effects, this compound has a weaker central action, making it more suitable for long-term therapy .

生物活性

Rescimetol, a compound identified in drug repurposing efforts, has emerged as a candidate for therapeutic applications, particularly in the context of viral infections such as SARS-CoV-2. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical name: N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide) is a synthetic compound that has shown promise in various pharmacological studies. Its structure suggests potential interactions with multiple biological targets, making it a candidate for further investigation.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : this compound has been identified as having anti-SARS-CoV-2 effects. In vitro studies demonstrated its ability to inhibit cytopathic effects (CPE) associated with viral infections, suggesting a potential role in antiviral therapy .

- Receptor Modulation : The compound acts as an antagonist at certain serotonin receptors, which may contribute to its pharmacological profile and therapeutic effects .

Efficacy Against SARS-CoV-2

A study conducted by the National Center for Advancing Translational Sciences (NCATS) screened various compounds for their ability to inhibit SARS-CoV-2. This compound was among the compounds that exhibited significant antiviral activity:

| Compound | EC50 (µM) | % Efficacy | Selectivity Index |

|---|---|---|---|

| This compound | 10.0 | 96.9 | >30 |

The study highlighted that this compound's efficacy was confirmed across multiple screening runs, indicating its potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Drug Repurposing Studies : this compound was identified during drug repurposing screens aimed at finding existing drugs with new therapeutic applications. These studies emphasized the importance of high-throughput screening methods in identifying effective compounds for urgent health challenges like pandemics .

- Clinical Relevance : The compound's ability to modulate host cell responses and inhibit viral replication positions it as a candidate for clinical trials focusing on respiratory viruses . Further studies are needed to evaluate its safety and efficacy in human subjects.

属性

CAS 编号 |

73573-42-9 |

|---|---|

分子式 |

C33H38N2O8 |

分子量 |

590.7 g/mol |

IUPAC 名称 |

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |

InChI 键 |

MMUMZMIKZXSFSD-ADSVITMPSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

手性 SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

规范 SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

外观 |

Solid powder |

Key on ui other cas no. |

73573-42-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。